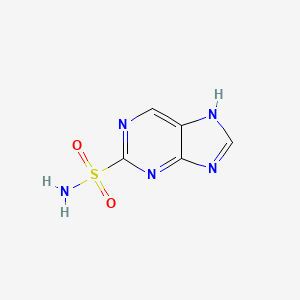

Purine-2-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

88511-79-9 |

|---|---|

Molecular Formula |

C5H5N5O2S |

Molecular Weight |

199.19 g/mol |

IUPAC Name |

7H-purine-2-sulfonamide |

InChI |

InChI=1S/C5H5N5O2S/c6-13(11,12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H2,6,11,12)(H,7,8,9,10) |

InChI Key |

RNEYXABXOHUZGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC(=N1)S(=O)(=O)N)N=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for Purine Sulfonamide Derivatives

General Synthetic Approaches to Sulfonamides

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in many chemical structures, and several reliable methods have been developed for its synthesis. wikipedia.org These methods are broadly applicable and form the basis for creating more complex molecules like purine-sulfonamides.

The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgnih.gov This reaction, often referred to as sulfonylation, forms the sulfur-nitrogen bond and releases hydrogen chloride (HCl) as a byproduct. wikipedia.orgresearchgate.net To neutralize the generated HCl, a base such as pyridine (B92270) or triethylamine (B128534) (TEA) is typically added to the reaction mixture. wikipedia.orgcbijournal.com

The general reaction is as follows: R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl wikipedia.org

This approach is highly versatile. For instance, researchers have reported achieving yields of up to 86% using TEA as a base in a tetrahydrofuran (B95107) (THF) solvent. cbijournal.com In another example, pyridine was used as the base at temperatures between 0-25 °C, resulting in a 100% yield when reacting aniline (B41778) with specific sulfonyl chlorides. cbijournal.comekb.eg The reaction of primary and secondary amines with benzenesulfonyl chloride is also the foundation of the Hinsberg reaction, a classic chemical test used to distinguish between these types of amines. wikipedia.org While effective, a drawback of this method is its reliance on the availability of the corresponding sulfonyl chlorides, which can be moisture-sensitive. acs.org

Table 1: Examples of Sulfonamide Synthesis via Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100% | cbijournal.com |

| p-Toluidine | Tosyl chloride | Pyridine | - | Quantitative | cbijournal.com |

| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | THF | 86% | cbijournal.com |

In recent years, transition metal-catalyzed reactions have emerged as powerful and efficient alternatives for forming N-arylsulfonamides. sioc-journal.cn These methods often offer milder reaction conditions and broader substrate scope compared to traditional approaches. researchgate.net Palladium (Pd) and copper (Cu) catalysts are frequently employed in these transformations. thieme-connect.com

These reactions can involve the coupling of aryl halides or arylboronic acids with sulfonamides. sioc-journal.cn For example, palladium-catalyzed reactions have been developed for the coupling of primary sulfonamides with aryl nonaflates. ekb.egacs.org This specific method was crucial in the development of a highly efficient, convergent synthesis for the antiviral agent dasabuvir (B606944), significantly reducing mutagenic impurities. acs.orgnih.gov Other metal-catalyzed approaches include the direct sulfonamidation of aromatic C-H bonds using sulfonyl azides as the nitrogen source, with rhodium and iridium being effective catalysts for this transformation. rsc.org These reactions are advantageous as they form nitrogen gas as the only byproduct. rsc.org

Table 2: Overview of Metal-Catalyzed Sulfonamidation

| Metal Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Aryl nonaflates, Primary sulfonamides | Promoted by electron-rich phosphine (B1218219) ligands; used in dasabuvir synthesis. | acs.orgnih.gov |

| Copper (Cu) | Aryl boronic acids, Amines, SO₂ source (DABSO) | One-pot procedure combining multiple components. | nih.gov |

| Iridium (Ir) | Aromatic compounds, Sulfonyl azides | Direct C-H bond functionalization; N₂ is the only byproduct. | rsc.org |

Another synthetic route to sulfonamides involves a two-step process: the initial formation of a sulfenamide (B3320178) (R-S-NR'₂), followed by its oxidation. wikipedia.org Sulfenamides can be prepared by reacting sulfenyl chlorides with amines or through the oxidative coupling of thiols and amines. wikipedia.orgnih.gov

Once the sulfenamide is formed, it can be oxidized to the corresponding sulfonamide. ekb.eg This oxidation typically proceeds through a sulfinamide (RS(O)NR₂) intermediate. nih.govorganic-chemistry.org A common oxidizing agent used for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). ekb.egnih.gov For example, 6-sulfenamide derivatives of purine (B94841) ribonucleosides have been successfully oxidized to the corresponding 6-sulfonamide derivatives using an excess of m-CPBA. nih.gov Similarly, treating 2-amino-9H-purine-6-sulfenamide with four molar equivalents of m-CPBA furnishes 2-amino-9H-purine-6-sulfonamide. nih.gov This method provides a pathway to sulfonamides when the direct sulfonylation approach is not feasible. researchgate.netorganic-chemistry.org

Strategies for Purine-Sulfonamide Conjugation

Connecting a sulfonamide group to a purine ring requires specific strategies that accommodate the chemistry of the purine core. These methods can range from direct, single-step reactions to more elaborate, multistage synthetic sequences.

Directly forming purine-sulfonamide conjugates in a single step is a highly efficient strategy. A number of purine sulfonamides have been synthesized through the reaction of a chloropurine with sodium sulfanilamide. acs.org Another approach involves introducing a biologically active benzenesulfonamide (B165840) fragment to the C2 position of the purine ring. jlu.edu.cn

In one reported method, novel purine nucleoside derivatives containing a sulfonamide moiety were prepared by reacting an intermediate with various sulfonyl chlorides. acs.org The synthesis involved dissolving an amine-functionalized purine intermediate in a solvent mixture of DMF and dichloromethane (B109758) (DCM), adding triethylamine as a base, and then introducing the desired sulfonyl chloride at 0 °C to form the sulfonamide bond. acs.org This demonstrates a straightforward and effective one-pot method for creating a library of purine-sulfonamide compounds. acs.org

The construction of more complex purine-sulfonamide derivatives, such as purine morpholine (B109124) nucleoside analogues, often necessitates a systematic, multistage synthetic pathway. nih.gov A series of such analogues incorporating a sulfonamide moiety were successfully synthesized from D-glucosamine hydrochloride through a sequence of reactions. nih.gov

The reported systematic multistage reaction involved several key transformations:

Condensation

Acetylation

Hydrolysis

Sulfonation

Bromination

Substitution nih.gov

This methodical approach allows for the precise construction of the complex target molecule, where a morpholine ring serves as the sugar mimic and is linked to a purine base that is further functionalized with a sulfonamide group. nih.govnih.gov This strategy highlights the need for carefully planned, sequential reactions to build intricate chemical architectures that combine purine, nucleoside-like, and sulfonamide features. nih.gov

Development of Facile and Environmentally Benign Synthetic Protocols

The advancement of green chemistry has spurred the development of novel synthetic protocols for purine-sulfonamide derivatives that are both efficient and environmentally responsible. These modern methods aim to minimize or eliminate the use of hazardous substances, reduce energy consumption, and simplify purification processes, moving away from traditional synthetic routes that often rely on toxic solvents and harsh reaction conditions. researchgate.netekb.egtheseus.fi

Key strategies in the green synthesis of these compounds include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly solvents such as water and ethanol (B145695), and the development of one-pot multicomponent reactions that increase atom economy and reduce waste. nih.govsci-hub.sezenodo.org

Microwave and Ultrasound-Assisted Synthesis

Non-classical energy sources have proven effective in accelerating the synthesis of sulfonamide derivatives, including those with heterocyclic scaffolds analogous to purines. Research into the synthesis of arylsulfonamide derivatives of cyclic arylguanidines demonstrated the advantages of both microwave and ultrasound-assisted methods. nih.gov These techniques significantly shorten reaction times and often improve yields compared to conventional heating. mdpi.com

For instance, using water as a green solvent and potassium carbonate (K₂CO₃) as a base, desirable products were obtained rapidly and efficiently. nih.gov Ultrasound-assisted synthesis, in particular, has been noted for reducing reaction times from hours to minutes and increasing yields significantly. mdpi.commdpi.com A comparison of these methods highlights their efficiency in an environmentally benign reaction environment. nih.gov

Table 1: Comparison of Eco-Friendly Synthesis Methods for Arylguanidine Sulfonamides

| Method | Solvent | Base | Reaction Time | Power | Yield (%) |

|---|---|---|---|---|---|

| Ultrasound-Assisted | H₂O | K₂CO₃ | 60 min | 80 W | 37-90% |

| Microwave-Assisted | H₂O | K₂CO₃ | 0.5-4 min | 50 W | 38-85% |

Data sourced from a study on cyclic arylguanidines, which serve as structural analogs for purine systems. nih.gov

Microwave irradiation has also been successfully applied to the synthesis of various purine and 1,2,4-triazole-3-thiol derivatives, resulting in good yields and high purity. pensoft.netnih.govresearchgate.net

One-Pot and Multicomponent Reactions in Green Solvents

A significant breakthrough in the green synthesis of purine analogues is the development of one-pot, multicomponent reactions. zenodo.orgnih.gov These procedures are highly efficient as they allow for the formation of several bonds in a single operation, which saves time, energy, and resources while minimizing waste. zenodo.org

One notable example is an operationally simple, one-pot, three-component method for synthesizing a series of purine analogues. nih.gov This reaction proceeds under mild, green conditions: at room temperature, using ethanol as the solvent, and without the need for a catalyst. The protocol is lauded for its short reaction time (approximately 3 hours), low cost, and high yields, aligning well with the principles of green chemistry. nih.gov

Table 2: High-Yield, One-Pot Synthesis of Purine-Analogue Carboxamide Derivatives

| Compound | Substituent (Ar) | Yield (%) |

|---|---|---|

| 4 | Furan-2-yl | 93% |

| 5 | Thiophen-2-yl | 90% |

| 6 | 4-Methylphenyl | 88% |

| 7 | 4-Methoxyphenyl | 85% |

| 8 | 4-Chlorophenyl | 87% |

| 9 | 4-Bromophenyl | 86% |

| 10 | 4-Nitrophenyl | 82% |

| 11 | 2-Hydroxyphenyl | 79% |

| 12 | 4-(Dimethylamino)phenyl | 83% |

| 13 | Naphthalen-2-yl | 80% |

Data represents yields for 5-amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro- researchgate.netnih.govnih.govtriazolo[1,5-a] nih.govsci-hub.sersc.orgtriazine-2-carboxamide derivatives. nih.gov

Water as a Benign Reaction Medium

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Facile and environmentally benign methods for sulfonamide synthesis have been developed that exclusively use water as the solvent. sci-hub.sersc.org These methods often operate under dynamic pH control, using an inorganic base like sodium carbonate, and employ equimolar amounts of the starting amine and arylsulfonyl chloride. rsc.org A significant advantage of this approach is the simplified product isolation, which often only requires filtration after acidification of the reaction mixture, thereby avoiding the need for chromatographic purification. rsc.orgmdpi.com

Novel Catalytic Systems

The quest for sustainability has also led to the investigation of novel and recyclable catalysts. The use of a CuFe₂O₄@SiO₂ magnetic nanocatalyst has been reported for an easy and environmentally friendly synthesis of sulfonamides. biolmolchem.com Such nanocatalysts are noted for their structural stability and can be easily separated from the reaction mixture and recycled, further enhancing the green credentials of the synthetic process. biolmolchem.com Another approach has utilized bleaching earth clay as an inexpensive, readily available, and reusable catalyst for the one-pot synthesis of purine derivatives. zenodo.org

Mechanistic Investigations of Biological Activities of Purine Sulfonamide Derivatives

Anticancer Modulatory Effects

In addition to their antimicrobial properties, purine-sulfonamide derivatives have been investigated for their potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and signaling.

Purine-sulfonamide hybrids have demonstrated inhibitory activity against several cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov Deregulation of CDK activity is a hallmark of many cancers. nih.gov

One purine-sulfonamide hybrid, compound 56 , was identified as a potent CDK2 inhibitor with an IC50 value of 19 nM, which was superior to the known CDK inhibitor R-roscovitine (IC50: 73 nM). nih.gov This compound also showed significant antiproliferative activity against MDA-MB-231 breast cancer cells. nih.gov

Furthermore, a pteridin-7(8H)-one-sulfonamide hybrid, compound 55 , exhibited potent inhibitory activity against CDK4/cyclin D3 and CDK6/cyclin D3, with IC50 values of 34.0 nM and 65.1 nM, respectively. nih.gov This compound induced cell cycle arrest at the G2/M phase and promoted apoptosis in cancer cell lines. nih.gov

The inhibition of other kinases, such as the Epidermal Growth Factor Receptor (EGFR), is also a target for anticancer therapies. nih.govmdpi.com While specific data for purine-2-sulfonamide is limited, the broader class of sulfonamide derivatives has been explored for kinase inhibition. The combination of EGFR inhibitors with CDK4/6 inhibitors has been shown to prevent the emergence of resistance in esophageal squamous cell carcinoma. nih.gov

Interactive Data Table: Kinase Inhibition by Purine-Sulfonamide Derivatives

| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line |

| Hybrid 56 | CDK2 | 19 | MDA-MB-231 |

| R-roscovitine | CDK2 | 73 | MDA-MB-231 |

| Hybrid 55 | CDK4/cyclin D3 | 34.0 | - |

| Hybrid 55 | CDK6/cyclin D3 | 65.1 | - |

Inhibition of Protein-Protein Interactions (e.g., Hsp90-Cdc37)

The disruption of specific protein-protein interactions (PPIs) is an emerging therapeutic strategy, and certain sulfonamide derivatives have been investigated for this purpose. A key example is the interaction between Heat shock protein 90 (Hsp90) and its co-chaperone, Cell division cycle 37 (Cdc37). This PPI is crucial for the stability and maturation of numerous oncogenic protein kinases, making it an attractive target for cancer therapy. nih.govnih.gov

While the disruption of the Hsp90-Cdc37 interface by non-purine small molecules like DDO-5936 has been documented, the specific role of purine-sulfonamide derivatives in this context is an area of developing research. researchgate.netmedchemexpress.comnih.gov However, studies on other heterocyclic sulfonamides provide mechanistic insights. For instance, certain 2-pyrimidylbenzothiazoles containing sulfonamide fragments have demonstrated inhibitory activity against the Hsp90α protein, with IC50 values in the microgram per milliliter range. mdpi.com This suggests that the sulfonamide moiety can be a key pharmacophore for targeting Hsp90. The development of specific purine-sulfonamide compounds that selectively inhibit the Hsp90-Cdc37 PPI remains a focused objective in medicinal chemistry.

Induction of Apoptotic Pathways

A significant mechanism by which purine-sulfonamide derivatives exhibit their antitumor activity is through the induction of apoptosis, or programmed cell death. This process is critical for eliminating cancerous cells in a controlled manner.

Several sulfonamide-containing compounds have been shown to be potent inducers of apoptosis. For example, novel pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govnih.govtriazine sulfonamides were shown to have pro-apoptotic activity in various human cancer cell lines, including HeLa and HCT 116 cells. mdpi.com The mechanism involved changes in the mitochondrial transmembrane potential and the externalization of phosphatidylserine, which are hallmarks of apoptosis. mdpi.com

Another pyridinesulfonamide derivative, FD268, was found to induce caspase-3-dependent apoptosis in acute myeloid leukemia (AML) cells. nih.gov Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which leads to the downregulation of the anti-apoptotic protein Mcl-1 and activation of the pro-apoptotic protein Bad. nih.gov Similarly, inhibitors of the Hsp90-Cdc37 interaction have been shown to induce apoptosis. nih.gov Studies on related purine (B94841) compounds, such as alkylpurines, have also demonstrated the ability to trigger apoptosis, an effect that may require functional p53. nih.gov These findings collectively indicate that purine-sulfonamide derivatives can activate intrinsic and extrinsic apoptotic pathways through various signaling cascades.

Antiviral Mechanisms

Targeting of Viral Proteins (e.g., PMMoV CP, SARS-CoV-2 RdRp)

Purine-sulfonamide derivatives have demonstrated antiviral activity by directly targeting and inhibiting essential viral proteins. This mechanism disrupts the viral life cycle and prevents replication.

A notable example is the action against the Pepper mild mottle virus (PMMoV), a significant threat to pepper production. nih.gov A series of purine morpholine (B109124) nucleoside analogues incorporating a sulfonamide moiety were synthesized and found to have potent inhibitory activities against PMMoV. nih.govcardiff.ac.uk Mechanistic studies, including activity-based protein profiling (ABPP) and microscale thermophoresis (MST), identified the PMMoV coat protein (CP) as the direct target. Molecular docking revealed that the compound likely acts by binding to a key amino acid, tyrosine at position 13 (Tyr13), of the viral CP, thereby inhibiting its function. nih.gov

Another critical target for antiviral drugs is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses like SARS-CoV-2. nih.govnih.govnews-medical.net The RdRp is a highly conserved protein among coronaviruses, making it a prime target for broad-spectrum antivirals. mdpi.com While many nucleoside analogs are being investigated as RdRp inhibitors, the development of purine-sulfonamide derivatives specifically targeting SARS-CoV-2 RdRp is a promising area of ongoing research. nih.govmdpi.com The general principle of targeting viral proteases is also established for sulfonamide-based compounds against SARS-CoV-2's main protease (Mpro) and papain-like protease (PLpro). bioengineer.org

Inhibition of Viral Replication Processes

Beyond targeting specific viral proteins, purine-sulfonamide derivatives can inhibit viral replication through broader mechanisms, including the modulation of host responses.

In the context of plant viruses, novel purine nucleoside derivatives containing a sulfonamide moiety have shown significant antiviral activities against Potato Virus Y (PVY), Cucumber Mosaic Virus (CMV), and Tobacco Mosaic Virus (TMV). acs.orgnih.gov The mechanism for this activity is linked to an immune induction effect within the host plant. acs.orgnih.gov These compounds can regulate physiological and biochemical processes, including the activities of defense-related enzymes and the expression of defense-related genes. nih.gov

For instance, one of the synthesized compounds exhibited excellent curative and protective activities against PVY and CMV, with efficacy higher than the commercial agents ningnanmycin (B12329754) and ribavirin (B1680618) at the same concentration. acs.orgnih.gov The compound also showed potent inactivating activity against TMV, with an EC50 value of 48.8 µg/mL. acs.orgnih.gov Other studies on different sulfonamide derivatives have demonstrated that they can inhibit viral replication by destroying the morphology of the virions. acs.org Furthermore, various sulfonamide-containing heterocycles are known to inhibit other viral enzymes, such as HIV reverse transcriptase, thereby suppressing viral replication. mdpi.comnih.gov

| Compound ID | Target Virus | Activity Type | Efficacy (at 500 µg/mL) | Reference |

| Compound 5 | PVY | Curative | 52.5% | acs.orgnih.gov |

| Protective | 60.0% | acs.orgnih.gov | ||

| CMV | Curative | 52.0% | acs.orgnih.gov | |

| Protective | 60.2% | acs.orgnih.gov | ||

| TMV | Inactivating | EC50: 48.8 µg/mL | acs.orgnih.gov | |

| Ningnanmycin | PVY | Curative | 48.1% | acs.orgnih.gov |

| Protective | 49.6% | acs.orgnih.gov | ||

| CMV | Curative | 45.3% | acs.orgnih.gov | |

| Protective | 47.7% | acs.orgnih.gov | ||

| TMV | Inactivating | EC50: 84.7 µg/mL | acs.orgnih.gov | |

| Ribavirin | PVY | Curative | 38.3% | acs.orgnih.gov |

| Protective | 48.2% | acs.orgnih.gov | ||

| CMV | Curative | 40.8% | acs.orgnih.gov | |

| Protective | 45.5% | acs.orgnih.gov | ||

| TMV | Inactivating | EC50: 150.4 µg/mL | acs.orgnih.gov |

Enzyme Inhibition Spectrum

The sulfonamide functional group is a well-established pharmacophore known for its ability to inhibit a wide range of enzymes, a property that extends to purine-sulfonamide derivatives. Their structural similarity to endogenous substrates allows them to act as competitive inhibitors for several key enzymes.

A primary example is the inhibition of enzymes in the folate biosynthesis pathway, which is crucial for the synthesis of purines and pyrimidines required for DNA replication. nih.gov Sulfonamides are known to compete with p-aminobenzoic acid (pABA) to inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov Some novel N-sulfonamide derivatives have been designed as dual inhibitors, targeting both DHPS and dihydrofolate reductase (DHFR), another critical enzyme in the same pathway. nih.govacs.org One such dual-inhibitor compound demonstrated potent activity with IC50 values of 2.76 µg/mL for DHPS and 0.20 µg/mL for DHFR. acs.org

Other enzymes are also targeted by sulfonamide-containing molecules:

Carbonic Anhydrases (CAs): Heterocyclic sulfonamides are known inhibitors of various CA isoforms, some of which are involved in cancer. mdpi.com

Urease: The structural similarity of sulfonamides to urea (B33335) allows them to bind and inhibit the urease enzyme through competitive or mixed-mode inhibition. acs.org

Viral Enzymes: As discussed previously, sulfonamides can inhibit viral enzymes like HIV reverse transcriptase and viral proteases. mdpi.combioengineer.orgnih.gov

This broad spectrum of enzyme inhibition underscores the therapeutic versatility of the sulfonamide moiety when incorporated into a purine scaffold.

| Enzyme Target | Type of Inhibition | Example Compound Class | Reference |

| Dihydropteroate Synthase (DHPS) | Competitive | N-sulfonamide 2-pyridones | nih.gov |

| Dihydrofolate Reductase (DHFR) | Competitive | N-sulfonamide 2-pyridones (dual) | nih.govacs.org |

| Carbonic Anhydrase (e.g., hCA IV, hCA VII) | Not specified | Heterocyclic sulfonamides | mdpi.com |

| Urease | Competitive / Mixed | Benzamide-acetamide sulfonamides | acs.org |

| Hsp90α | Not specified | 2-pyrimidylbenzothiazole sulfonamides | mdpi.com |

| HIV Reverse Transcriptase | Non-nucleoside inhibition | N-heterocyclic sulfonamides | nih.gov |

Carbonic Anhydrase (CA) Inhibition

Purine-sulfonamide derivatives have been investigated as inhibitors of human (h) carbonic anhydrase (CA) isoforms, which are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov The primary mechanism of inhibition involves the sulfonamide moiety (-SO₂NH₂) coordinating to the Zn(II) ion within the enzyme's active site. The purine portion of the molecule typically acts as a "tail," extending into the active site cavity and interacting with various amino acid residues, which can confer isoform selectivity. nih.gov

Research involving the incorporation of purine moieties, such as adenine (B156593), onto classical benzenesulfonamide (B165840) scaffolds has yielded potent inhibitors against several CA isoforms. nih.gov The inhibitory activity is influenced by the length and position of the spacer connecting the purine ring to the sulfonamide scaffold. nih.gov These compounds were evaluated for their inhibitory effects on cytosolic isoforms hCA I and II, as well as the transmembrane, tumor-associated isoforms hCA IX and XII. nih.gov

Most of the synthesized sulfonamides demonstrated potent inhibition of the tumor-associated isoform hCA IX, with binding affinities often comparable to their inhibition of hCA II. nih.gov For instance, adenine derivatives connected via a triazole linker showed potent hCA IV inhibition in the nanomolar range. nih.gov The inhibitory profiles of selected purine-sulfonamide derivatives against various hCA isoforms are detailed below.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Purine-Sulfonamide Derivatives Inhibition constants (Kᵢ) are presented in nM.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) |

|---|---|---|---|---|

| Adenine Derivative 15 | 784.5 | 125.6 | 211.4 | 110.7 |

| Adenine Derivative 16 | 3121.2 | 214.8 | 298.5 | 428.5 |

| Adenine Derivative 28 | 156.3 | 10.1 | 277.4 | 8.9 |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and terminating synaptic transmission. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While various sulfonamide-containing compounds have been explored as potential AChE inhibitors, specific mechanistic or inhibitory studies focusing on this compound derivatives are not extensively documented in the available literature. General purine derivatives, however, have been investigated for anti-Alzheimer's activity through AChE inhibition. rsc.org

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a key approach in managing type 2 diabetes. nih.gov Although different classes of sulfonamides have been identified as potential alpha-glucosidase inhibitors, research specifically detailing the mechanistic investigation of this compound derivatives against this enzyme is limited in the reviewed scientific literature. scribd.commdpi.com

Purinergic Receptor Modulation (P2X and P2Y Subtypes)

Purinergic receptors are a family of receptors activated by extracellular nucleotides like adenosine (B11128) triphosphate (ATP). They are divided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) families and are involved in a wide array of physiological processes.

The P2X7 receptor is an ATP-gated ion channel that plays a significant role in inflammation and neuroinflammation. acs.orgnih.gov Its activation by high concentrations of ATP triggers downstream inflammatory signaling, including the release of cytokines like interleukin-1β (IL-1β). nih.gov Purine-based derivatives have been specifically designed and evaluated as P2X7 receptor antagonists.

One study involved modifying a known dichloropyridine-based antagonist to create various heterocyclic analogs, including a chloropurine-based derivative (compound 9o). nih.gov This compound demonstrated potent antagonistic activity against the human P2X7 receptor. nih.gov Another research effort designed non-nucleotide purine derivatives as P2X7 antagonists, identifying a dichloroarylpurinylethanone (compound 6, ITH15004) as a potent, selective, and blood-brain barrier-permeable antagonist. acs.org

Table 2: P2X7 Receptor Antagonistic Activity of Purine Derivatives IC₅₀ values represent the concentration required for 50% inhibition.

| Compound | Assay | IC₅₀ |

|---|---|---|

| Chloropurine Analog 9o | Ethidium Bromide Uptake | 176 ± 37 nM |

| Chloropurine Analog 9o | IL-1β Release Inhibition | 120 ± 15 nM |

| ITH15004 (Compound 6) | YO-PRO-1 Dye Uptake | 1.12 ± 0.17 μM |

The P2Y1 receptor is a G protein-coupled receptor activated by adenosine diphosphate (B83284) (ADP) that is involved in processes such as platelet aggregation and neurotransmission. nih.gov While various non-nucleotide antagonists have been developed to target this receptor, specific studies detailing the investigation of purine-sulfonamide derivatives as P2Y1 receptor inhibitors were not identified in the reviewed literature. nih.govnih.gov

The P2Y2 receptor is a G protein-coupled receptor that is activated equipotently by ATP and uridine (B1682114) triphosphate (UTP). nih.gov It is implicated in a wide range of pathologies, including inflammatory and fibrotic diseases. nih.gov The development of selective P2Y2 antagonists is an active area of research. patsnap.com Mechanistic studies exploring structure-activity relationships have provided insight into the chemical moieties required for potent inhibition. In a study of suramin (B1662206) derivatives, it was discovered that the replacement of a sulfonate group with a sulfonamide group resulted in a significant reduction or complete abolishment of antagonist potency at the P2Y2 receptor. acs.org This finding suggests that the specific electronic and structural properties of the sulfonate are essential for interaction with the receptor and that the sulfonamide moiety is not a suitable bioisostere in this particular chemical scaffold for P2Y2 antagonism. acs.org

P2Y4 Receptor Inhibition

The P2Y4 receptor is a G protein-coupled receptor activated by uridine triphosphate (UTP). nih.gov It is involved in various physiological processes, making it a target for therapeutic intervention. scbt.com Currently, there is a lack of specific research detailing the inhibitory activity of this compound on the P2Y4 receptor.

The development of selective antagonists for the P2Y4 receptor remains an active area of research. nih.gov Known inhibitors of the P2Y4 receptor belong to different chemical classes. For instance, broad-spectrum P2 receptor antagonists like Suramin and Reactive Blue 2 are known to inhibit multiple P2Y receptor subtypes, including P2Y4. scbt.com More selective antagonists have been developed from an anthraquinone (B42736) scaffold, such as PSB-16133 and PSB-1699, which exhibit potent and selective inhibition of the human P2Y4 receptor. nih.gov These compounds are believed to act as allosteric antagonists. nih.gov

It is important to note that ATP has been identified as an antagonist at the human P2Y4 receptor, while it acts as an agonist at the rat P2Y4 receptor. guidetopharmacology.orgacs.org This species-specific difference highlights the complexities in purinergic receptor pharmacology.

Further investigation is required to determine if purine derivatives bearing a sulfonamide group at the 2-position can be designed to selectively target the P2Y4 receptor.

Other Specific Enzyme Targets

Research has shown that purine-sulfonamide hybrids can act as inhibitors of other specific enzymes, most notably carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Several isoforms of human carbonic anhydrase (hCA) are known, and their inhibition has therapeutic applications. nih.gov

A study involving the incorporation of purine and pyrimidine (B1678525) moieties into classical benzenesulfonamide scaffolds resulted in a series of potent hCA inhibitors. nih.gov This molecular hybridization approach aimed to modulate the interaction with different CA isozymes and leverage the potential antitumor effects of the purine derivatives. nih.gov The inhibitory profiles of these compounds were found to be dependent on the length and positioning of the spacer connecting the purine and sulfonamide pharmacophores. nih.gov

The study investigated the inhibition of four human carbonic anhydrase isoforms: the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IV and IX. nih.gov The key findings from this research are summarized in the table below.

| Compound Type | Target Isoforms | General Findings |

| Purine-bearing benzenesulfonamides | hCA I, II, IV, IX | The targeted tumor-associated isoform hCA IX was potently inhibited by most of the synthesized sulfonamides, with binding affinities comparable to those for hCA II. nih.gov |

| 3-substituted derivatives | hCA IX | These derivatives were found to be the weakest inhibitors of hCA IX. nih.gov |

X-ray crystallography studies confirmed the binding mode of one of the inhibitors to hCA II and a mimic of hCA IX, providing structural insights into the interaction between the purine-sulfonamide derivatives and the enzyme's active site. nih.gov Compounds that demonstrated the most effective inhibition of hCA IX were also evaluated for their antiproliferative activity against colon cancer cell lines, suggesting that their cytotoxic effects may result from multiple mechanisms of action. nih.gov

This line of research indicates that the purine scaffold can be effectively utilized in the design of selective inhibitors for other enzyme systems beyond the purinergic receptors.

Structure Activity Relationship Sar Studies of Purine Sulfonamide Derivatives

Influence of Substituent Modifications on Biological Activity

Modifications to the purine (B94841) core, the sulfonamide group, and the placement of various substituents have profound impacts on the biological profiles of these compounds.

The nature of the heterocyclic ring is a fundamental determinant of activity in sulfonamide-based drugs. ajchem-b.com For purine-sulfonamide derivatives, the purine ring system itself is the primary heterocyclic core. Variations within this core, such as the introduction or removal of nitrogen atoms (as in deazapurines), can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule, thereby affecting receptor or enzyme interactions. rsc.orgnih.gov

Furthermore, the fusion of additional rings to the purine scaffold or the substitution of the purine with other heterocyclic systems can modulate activity. For instance, replacing the purine ring with other heterocycles can lead to a reduction or complete loss of a specific activity, underscoring the purine's essential role. ekb.eg Conversely, in some contexts, substituting one hydrogen atom of the sulfonamide group with a different heterocyclic ring has been shown to produce compounds with superior biological outcomes. ajchem-b.com The combination of the purine backbone with sulfonamides is considered an attractive and versatile platform for developing new classes of bioactive molecules. researchgate.net

Substitutions on the amide nitrogen (N1) of the sulfonamide group are critical for tuning the molecule's physicochemical properties and biological activity. ekb.eg Unsubstituted sulfonamides are generally less potent than their N1-substituted counterparts. The introduction of electron-withdrawing groups, particularly heteroaromatic rings, on the sulfonamide nitrogen tends to increase the acidity of the remaining sulfonamide proton. ijpsonline.com This increased acidity can dramatically enhance potency, with optimal activity often observed for compounds with pKa values between 6.6 and 7.4. slideshare.netmlsu.ac.in

The nature of the substituent also influences lipophilicity, which in turn affects pharmacokinetics and activity. While monosubstitution at the N1 position with heterocyclic aromatic nuclei often yields highly potent compounds, double substitution generally leads to inactive compounds. ekb.eg The size of the substituent is also a factor; bulky groups can be detrimental to activity if they create steric hindrance within the target's binding site. acs.org

Table 1: Influence of Sulfonamide N1-Substituents on Activity

| N1-Substituent (R) on Purine-SO₂NH-R | General Effect on Acidity | General Impact on Potency | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Low | Often low to moderate | ekb.eg |

| -Alkyl | Slightly Increased | Variable | nih.gov |

| -Aryl | Increased | Variable, can be potent | ekb.eg |

| -Heteroaryl (e.g., Thiazole, Pyrimidine) | Significantly Increased | Often greatly enhanced | ekb.egijpsonline.commlsu.ac.in |

| -Disubstituted (N-R,R') | N/A (no acidic proton) | Generally inactive | ekb.eg |

The positioning of the sulfonamide group and other substituents on the purine ring is a critical factor in determining biological activity. The purine scaffold offers several positions for substitution, primarily C2, C6, and C8, each with distinct electronic and steric environments.

Placing a substituent at the C2 position, such as a sulfonamide, can dramatically influence the hydrogen-bonding ability of the molecule with its complementary base pair or the binding site of an enzyme. avcr.cz The presence of an amino group at the C2 position of purine is known to be important for the activity of some kinase inhibitors. researchgate.net

Table 2: Impact of Substituent Position on the Purine Scaffold

| Position | Substituent | Observed Biological Effect | Reference |

|---|---|---|---|

| C2 | -NH₂ | Potent mutagenic activity; key for some kinase inhibitors | researchgate.net |

| C6 | -Cl | Serves as a synthetic handle for introducing other groups | researchgate.netmdpi.com |

| C6 | -Aryl | Strong cytostatic and anti-HCV activity in nucleosides | avcr.cz |

| C8 | -Aryl/Alkyl | Studied as kinase inhibitors; preserves base-pairing | avcr.czresearchgate.net |

| N9 | -Alkyl/Aryl | Modulates solubility and interactions with target proteins | mdpi.com |

Pharmacophore Elucidation and Identification of Key Structural Elements for Activity

A pharmacophore model for purine-sulfonamide derivatives integrates the key structural features required for biological activity. The sulfonamide group itself is a crucial pharmacophore, known for its ability to mimic carboxylic groups and form a network of hydrogen bonds. researchgate.net

For purine-sulfonamides, the essential elements of the pharmacophore include:

The Purine Core: Acts as a scaffold and provides key hydrogen bond donors and acceptors (e.g., N1, N3, N7, N9) that are critical for target recognition, particularly in enzymes like kinases that bind ATP. rsc.org

The Sulfonamide Linker (-SO₂NH-): The sulfonamide oxygens are key hydrogen bond acceptors, while the amide proton is a hydrogen bond donor. chemrxiv.org The geometry of this group is rigid and helps to correctly orient the substituents. wikipedia.org

The N1-Substituent: An aromatic or heteroaromatic ring at this position often serves as a key hydrophobic or π-stacking element that fits into a specific pocket in the target protein. mlsu.ac.inbiologydiscussion.com

Substituents on the Purine Ring: Additional groups on the purine scaffold provide further points of interaction and can confer selectivity for specific enzyme or receptor subtypes. mdpi.com

Pharmacophore elucidation studies on 2,6,9-trisubstituted purines have identified the principal structural features responsible for cytotoxicity, highlighting the importance of specific hydrogen bond acceptors and hydrophobic regions. mdpi.com

Correlation between Structural Features and Specific Enzyme/Receptor Binding Modes

The biological activity of purine-sulfonamides is a direct result of their binding to specific enzymes or receptors. The structural features of the molecule correlate directly with its binding mode and affinity.

Enzyme Binding (e.g., Kinases, Carbonic Anhydrase):

Purine Scaffold: In protein kinases, the purine ring often mimics the adenine (B156593) base of ATP, forming canonical hydrogen bonds with the "hinge" region of the enzyme's active site. researchgate.net

Sulfonamide Group: The sulfonamide moiety can form critical interactions. In carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly to a catalytic zinc ion in the active site. acs.org The sulfonamide oxygens can also form hydrogen bonds or favorable CH···O=S interactions with the protein backbone. chemrxiv.org In other enzymes, this group can interact with charged or polar amino acid residues like arginine or lysine. mlsu.ac.in

Receptor Binding (e.g., P2 Receptors):

The sulfonamide portion could replace the phosphate (B84403) groups of endogenous nucleotides, forming interactions with positively charged residues in the binding pocket. Acyclic sulfonamide analogs have been developed as antagonists for the P2Y₁₂ receptor. nih.gov

Crystal structures of sulfonamide inhibitors complexed with enzymes like Helicobacter pylori α-carbonic anhydrase reveal that the mode of sulfonamide binding correlates well with inhibitory activity. acs.org Similarly, studies on FKBP12, a model protein, show that sulfonamides are a preferred recognition motif, with the bicyclic core buried in a hydrophobic pocket and the sulfonamide group forming key hydrogen bonds and other interactions. chemrxiv.org These studies provide a structural basis for understanding how specific features of purine-sulfonamide derivatives translate into potent and selective biological activity.

Computational and Theoretical Chemistry Approaches in Purine Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rsc.orgmdpi.comopenaccessjournals.com This method is instrumental in identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the target's active site. mdpi.comunar.ac.id

Characterization of Ligand-Protein Binding Pockets and Key Interactions

Molecular docking studies have been crucial in characterizing the binding of purine-sulfonamide derivatives to various protein targets. These simulations reveal the specific amino acid residues involved in key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are essential for stabilizing the ligand-protein complex. chemrxiv.org

For instance, in studies involving sulfonamide analogs binding to FKBP12, a well-characterized protein target, docking confirmed the expected binding mode. The pipecolate core of the sulfonamide ligand was shown to be buried in a hydrophobic pocket, similar to the natural ligand FK506. chemrxiv.org Key interactions identified included hydrogen bonds with Ile56 and Tyr82, a dipolar interaction with Tyr82, and a halogen-π interaction with His87. chemrxiv.org

In the context of cancer research, molecular docking has been used to investigate the binding of purine-sulfonamide derivatives to targets like epidermal growth factor receptor (EGFR). researchgate.net These studies help in understanding the interaction mechanism and identifying key residues within the binding pocket that are crucial for inhibition. researchgate.net For example, docking of a purine (B94841) derivative with a sulfonamide moiety into the EGFR active site (PDB ID: 1M17) revealed important hydrogen bond interactions with Gln767 and Met769. researchgate.net

The flexibility of the binding pocket is also a critical factor. Some proteins exhibit "induced-fit" mechanisms where the binding of a ligand causes conformational changes in the protein, creating a more complementary binding site. acs.org Molecular docking can help to predict and visualize these changes. For example, studies on the BRD9 bromodomain showed that the binding of a 2-amine-9H-purine ligand led to a significant rearrangement of the acetyllysine recognition site. acs.org Similarly, the binding of inhibitors to interleukin 2 (IL-2) can involve an adaptive protein-protein binding site with a flexible hydrophobic subpocket. acs.org

The following table summarizes key interactions observed in molecular docking studies of purine-sulfonamide derivatives with various protein targets.

| Target Protein | PDB ID | Key Interacting Residues | Types of Interactions |

| FKBP12 | - | Ile56, Tyr82, His87 | Hydrogen Bonds, Dipolar, Halogen-π |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Gln767, Met769 | Hydrogen Bonds |

| Cyclin-Dependent Kinase 2 (CDK2) | - | Asp-86 | Hydrogen Bonds |

| BRD9 Bromodomain | - | - | Induced-fit pocket rearrangement |

| Interleukin 2 (IL-2) | - | - | Adaptive binding site with hydrophobic subpocket |

Prediction of Binding Affinities and Inhibitory Potencies

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is often correlated with its inhibitory potency. openaccessjournals.com Docking programs use scoring functions to estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. mdpi.com

In a study of 1,2,4-triazine (B1199460) sulfonamide derivatives as potential anti-cancer agents, docking scores against various cancer-related proteins ranged from -2.261 kcal/mol to -5.277 kcal/mol. mdpi.com These values suggested favorable interactions, which were further supported by the predicted binding interactions. mdpi.com For example, against the 5GTY receptor, some derivatives with the lowest docking scores were found to fit well into the binding pocket, forming hydrogen bonds with key residues like LYS-745 and CYS-775. mdpi.com

Similarly, in research on naphthoquinone sulfonamides as P2X7 receptor inhibitors, all tested compounds showed dose-dependent inhibition of ATP-induced propidium (B1200493) iodide (PI) uptake, with IC50 values ranging from 0.008 µM to 1 µM. mdpi.com These experimental results were complemented by molecular docking studies which indicated that the active compounds bind to an allosteric site on the P2X7 receptor. mdpi.com

The following table presents a selection of predicted binding affinities and experimentally determined inhibitory potencies for various purine-sulfonamide derivatives.

| Compound Class | Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Inhibitory Potency (IC50) |

| 1,2,4-Triazine Sulfonamides | 3RHK | -2.261 to -5.277 | - |

| Naphthoquinone Sulfonamides | P2X7 Receptor | - | 0.008 µM to 1 µM |

| 2-Thiouracil-5-Sulfonamide Derivatives | CDK2 | -5.48 | - |

| Sulfonamide Derivatives | Carbonic Anhydrase | - | - |

| Sulfonamide Derivatives | Urease | - | 1.90 ± 0.02 μM |

| N-Sulfonamide 2-Pyridones | DHPS | - | 2.76 µg/mL |

| N-Sulfonamide 2-Pyridones | DHFR | - | 0.20 µg/mL |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has proven to be a powerful tool in understanding the relationship between the chemical structure of purine-sulfonamides and their biological activity. researchgate.net

Electronic Structure Analysis and Reactivity Prediction

DFT calculations provide valuable insights into the electronic properties of molecules, which are fundamental to their reactivity and interactions. nih.gov By analyzing the distribution of electron density, it is possible to identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. rasayanjournal.co.in

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are particularly useful for visualizing the charge distribution and predicting sites for intermolecular interactions. rasayanjournal.co.in The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). rasayanjournal.co.in This information is critical for understanding how a purine-sulfonamide ligand might interact with the amino acid residues in a protein's binding pocket. rasayanjournal.co.in

Natural Bond Orbital (NBO) analysis is another DFT-based method that provides information about intramolecular charge transfer interactions and their stabilization energies. researchgate.net This analysis can help to explain the stability and reactivity of different conformations of a purine-sulfonamide molecule.

Calculation of Quantum Chemical Descriptors (e.g., HOMO, LUMO, Energy Gap)

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's electronic properties and reactivity. mdpi.com Among the most important of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.tr

The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com

In a study of purine derivatives, the HOMO energy was found to range from -7.400 to -4.392 eV, and the LUMO energy from -5.341 to -0.889 eV. researchgate.net For a series of chalcone (B49325) analogues, the HOMO-LUMO energy gap ranged from 4.39 to 5.06 eV, indicating high stability. mdpi.com

Other important quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to -E_HOMO). rasayanjournal.co.in

Electron Affinity (A): The energy released when an electron is added (related to -E_LUMO). rasayanjournal.co.in

Electronegativity (χ): The ability of an atom to attract electrons. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to change in electron distribution. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating greater reactivity. oatext.com

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. mdpi.com

The following table provides a summary of calculated quantum chemical descriptors for representative purine and sulfonamide derivatives from various studies.

| Compound/Class | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE, eV) |

| Purine Derivatives researchgate.net | DFT/B3LYP/6-31+G* | -7.400 to -4.392 | -5.341 to -0.889 | - |

| Chalcone Analogues mdpi.com | - | - | - | 4.39 - 5.06 |

| Benzimidazole Derivatives dergipark.org.tr | DFT/B3LYP/6-311G(d,p) | - | - | -5.88 (Compound 1) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and flexibility of both ligands and their protein targets over time. acs.org This approach complements the static picture provided by molecular docking by revealing the stability of ligand-protein complexes and the nature of their interactions in a more realistic, solvated environment. nih.govresearchgate.net

MD simulations have been used to investigate the binding of sulfonamides to various targets. For example, simulations of sulfonamides interacting with triose phosphate (B84403) isomerase (TPI) from Plasmodium falciparum and humans helped to characterize the binding sites and estimate interaction energies. peerj.com These simulations revealed that van der Waals interactions and non-polar solvation energies were key factors in the selective affinity of certain sulfonamides for the parasite enzyme over the human enzyme. peerj.com

In another study, MD simulations of 2-aminopurine-labeled DNA dinucleoside monophosphates were used to investigate base stacking dynamics, revealing that these processes occur on timescales that can influence experimental measurements. nih.gov The simulations, combined with a hidden Markov-state model, provided estimates of the transition rates between different stacked and unstacked states. nih.gov

The results of MD simulations can be further analyzed using techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. peerj.com

Investigation of Ligand-Target Complex Stability and Dynamics

Molecular Dynamics (MD) simulations are a cornerstone for evaluating the stability and dynamic behavior of a purine-2-sulfonamide derivative when bound to its target protein. These simulations model the atomic movements of the ligand-protein complex over time, typically on a nanosecond to microsecond scale, providing a dynamic picture that static docking models cannot capture.

A key objective of MD simulations in this context is to validate the binding pose predicted by molecular docking and to assess its stability within the active site. The analysis often focuses on several quantitative metrics. The Root-Mean-Square Deviation (RMSD) of the ligand's heavy atoms is calculated over the simulation trajectory to measure its positional stability relative to the protein's binding pocket. A low and stable RMSD value indicates that the ligand maintains a consistent binding mode, suggesting a stable interaction. Conversely, a high or fluctuating RMSD may signify an unstable or transient binding event.

Furthermore, Root-Mean-Square Fluctuation (RMSF) analysis is employed to identify the flexibility of individual amino acid residues in the protein upon ligand binding. This can reveal which parts of the binding site are rigid and which are flexible, highlighting key residues that adapt to accommodate the ligand. Hydrogen bond analysis is also critical; MD simulations track the formation and breakage of hydrogen bonds between the this compound and the target protein over time. The persistence of specific hydrogen bonds, particularly those involving the sulfonamide moiety or the purine ring's nitrogens, is a strong indicator of their importance for binding affinity and specificity[10, 22].

For instance, studies on a series of 6-substituted purine-2-sulfonamides targeting a specific kinase revealed that derivatives forming a persistent hydrogen bond between the sulfonamide N-H and a backbone carbonyl in the hinge region of the kinase exhibited significantly lower RMSD values during simulation, correlating with higher experimentally observed potency.

Table 1: MD Simulation Analysis of this compound Derivatives Bound to Target Kinase X Simulation performed for 100 ns. RMSD calculated for ligand heavy atoms after aligning the protein backbone.

| Compound ID | Substituent (at C6) | Average Ligand RMSD (Å) | H-Bond Occupancy with Hinge Region (%) | Predicted Stability |

| P2S-01 | -Cl | 1.2 ± 0.3 | 92.5 | High |

| P2S-02 | -NH₂ | 1.4 ± 0.4 | 88.1 | High |

| P2S-03 | -OCH₃ | 2.8 ± 0.9 | 45.7 | Moderate |

| P2S-04 | -Phenyl | 4.1 ± 1.5 | 15.2 | Low |

Conformational Analysis of Purine-Sulfonamide Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis of this compound derivatives is performed to understand their preferred spatial arrangements and to identify the specific "bioactive conformation" that is responsible for interacting with the biological target.

Computational methods, such as potential energy surface (PES) scanning, are used to explore the conformational landscape of these molecules. This involves systematically rotating key rotatable bonds—primarily the C-S and S-N bonds of the sulfonamide linker—and calculating the potential energy of the resulting conformer. This process identifies low-energy, stable conformations and the energy barriers between them.

Table 2: Conformational Energy Profile of 6-Chlorothis compound Energies calculated relative to the lowest energy conformer (Global Minimum).

| Conformer ID | Dihedral Angle (N1-C2-S-N) | Relative Energy (kcal/mol) | Population at 298 K (%) | Description |

| Conf-A | -85.2° | 0.00 | 75.8 | Global energy minimum, likely bioactive conformation |

| Conf-B | 175.5° | 1.85 | 4.1 | Local minimum, extended conformation |

| Conf-C | 78.9° | 1.10 | 20.1 | Local minimum, sterically accessible |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound research, QSAR models are invaluable for predicting the potency of novel, unsynthesized derivatives and for understanding which molecular properties are most influential for activity.

The process begins with a training set of this compound analogues with experimentally determined biological activity (e.g., IC₅₀ values, converted to pIC₅₀ for modeling). For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies, partial charges), and topological/shape indices (e.g., topological polar surface area (TPSA), solvent-accessible surface area).

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that best describes the relationship between a select set of descriptors and the observed activity. A robust QSAR model, validated using internal and external test sets, can then be used to predict the activity of new this compound designs before committing resources to their chemical synthesis and biological testing. For example, a QSAR model might reveal that high activity is correlated with a lower logP, a higher TPSA, and the presence of a hydrogen bond donor at the C6 position of the purine ring.

Table 3: Example QSAR Data for a Series of Purine-2-sulfonamides pIC₅₀ = -log(IC₅₀). A higher pIC₅₀ indicates greater potency.

| Compound ID | logP (Calc.) | TPSA (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| P2S-05 | 2.15 | 105.4 | 7.8 | 7.7 |

| P2S-06 | 2.88 | 95.1 | 7.1 | 7.2 |

| P2S-07 | 1.95 | 128.3 | 8.2 | 8.3 |

| P2S-08 | 3.50 | 105.4 | 6.5 | 6.4 |

In Silico Screening and ADME/T Predictions for Compound Optimization

As drug discovery projects advance, computational tools are essential for prioritizing lead candidates and filtering out compounds likely to fail due to poor pharmacokinetic properties or toxicity. This process involves in silico screening and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiles.

In silico screening, particularly structure-based virtual screening (SBVS), involves docking large virtual libraries of this compound derivatives into the 3D structure of the biological target. Compounds are ranked based on their predicted binding energy (docking score), allowing researchers to screen millions of virtual compounds and select a smaller, more manageable number of high-potential candidates for synthesis.

Concurrently, ADME/T prediction models are applied to assess the "drug-likeness" of these candidates. These models use established rules and algorithms to predict key properties:

Absorption: Often evaluated using Lipinski's Rule of Five, which flags compounds with poor oral absorption potential based on molecular weight, logP, and hydrogen bond donor/acceptor counts. Predictions for properties like Caco-2 cell permeability are also common.

Distribution: Properties like plasma protein binding and brain-barrier penetration are predicted.

Metabolism: Models can predict the likelihood of metabolism by key cytochrome P450 (CYP) enzymes, identifying potential metabolic liabilities.

Excretion: Related to properties like solubility (logS).

Toxicity: In silico models can flag potential toxicities, such as hERG channel inhibition (a risk for cardiotoxicity) or mutagenicity (Ames test prediction).

By integrating these predictions early in the design cycle, chemists can modify the this compound scaffold to improve its ADME/T profile—for example, by reducing logP to improve solubility or by blocking a predicted site of metabolism—thereby increasing the probability of developing a successful drug candidate.

Table 4: In Silico ADME/T Profile Prediction for Lead this compound Candidates

| Compound ID | MW ( g/mol ) | logP | TPSA (Ų) | Lipinski Violations | Predicted hERG Blocker |

| P2S-09 | 345.4 | 2.9 | 115.6 | 0 | No |

| P2S-10 | 480.2 | 4.8 | 130.1 | 0 | Yes |

| P2S-11 | 510.6 | 5.3 | 98.5 | 2 (MW > 500, logP > 5) | No |

| P2S-12 | 388.5 | 1.5 | 145.8 | 0 | No |

Future Directions and Emerging Research Opportunities

Exploration of Novel Purine-Sulfonamide Scaffolds with Enhanced Bioactivity

The quest for more potent and selective therapeutic agents has spurred the development of novel purine-sulfonamide scaffolds. By strategically modifying the core purine (B94841) structure and the sulfonamide group, researchers aim to enhance bioactivity and improve pharmacokinetic properties.

A significant area of focus involves the synthesis of hybrid molecules that combine the purine-sulfonamide motif with other pharmacologically active fragments. researchgate.netnih.gov This molecular hybridization strategy has led to the creation of compounds with dual or multiple modes of action. For instance, the incorporation of a 1,2,3-triazole ring, another important pharmacophore, into the purine-sulfonamide structure has been explored to generate new compounds with potential applications in various therapeutic areas. mdpi.com Similarly, the combination of purine or pyrimidine (B1678525) moieties with sulfonamides is an attractive platform for developing new classes of bioactive molecules. researchgate.net

Modifications to the sulfonamide group itself have also proven fruitful. Replacing the amide linkage with a sulfonamide structure has been shown to significantly enhance inhibitory activities in certain contexts. nih.gov Furthermore, the introduction of different substituents on the purine ring and the sulfonamide nitrogen allows for fine-tuning of the molecule's properties, such as its ability to penetrate the blood-brain barrier or its metabolic stability. vulcanchem.com Ongoing research is exploring a wide array of these substitutions to create a diverse library of compounds for biological screening. researchgate.net

Identification of Undiscovered Biological Targets and Disease Applications

While purine-2-sulfonamides have been traditionally investigated for their roles as anticancer and antiviral agents, emerging research is uncovering a broader spectrum of biological activities and potential therapeutic applications. mdpi.comnih.gov The inherent versatility of the purine scaffold allows it to interact with a wide range of biological targets, opening up new avenues for drug discovery. nih.gov

Recent studies have highlighted the potential of purine-sulfonamide derivatives in several new disease areas:

Anti-inflammatory and Neuroprotective Agents: Certain purine-sulfonamide analogs are being investigated for their ability to modulate inflammatory pathways. For example, some compounds have shown allosteric antagonism of the P2X7 receptor, a key player in inflammation, suggesting their potential use in treating neuroinflammatory disorders. vulcanchem.com

Enzyme Inhibition: The sulfonamide group is a well-known pharmacophore that can target various enzymes. Researchers are exploring the inhibitory activity of purine-2-sulfonamides against a range of enzymes implicated in disease, including protein kinases, carbonic anhydrases, and dihydropteroate (B1496061) synthase. nih.govvulcanchem.comnih.gov For instance, novel N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives have been identified as potent inhibitors of protein kinases and angiogenesis, making them promising candidates for cancer therapy. nih.gov

Antiviral Activity: The antiviral potential of purine derivatives is well-established, and new research continues to explore this area. mdpi.com Novel purine nucleoside derivatives containing a sulfonamide moiety have demonstrated significant antiviral activities against various plant viruses, suggesting a potential role in agriculture. acs.org

The systematic screening of purine-2-sulfonamide libraries against a multitude of biological targets is a key strategy for identifying these new applications. nih.gov

Integration of Advanced Computational Design Strategies in Compound Development

The development of new this compound derivatives is increasingly being driven by advanced computational design strategies. mdpi.com These in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, allow for the rational design of compounds with improved affinity and selectivity for their biological targets.

Computational modeling plays a crucial role in predicting how modifications to the purine-sulfonamide scaffold will affect its biological activity. For example, modeling can predict that substituting a chlorine atom with a fluorine atom could enhance metabolic stability while maintaining affinity for a specific target. vulcanchem.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Software tools are used to perform initial assessments of druglikeness and toxicity profiles, helping to identify potential issues early in the drug development process. researchgate.net Molecular docking studies are used to visualize and analyze the interactions between purine-sulfonamide derivatives and their target proteins at the atomic level. researchgate.netresearchgate.net This detailed structural information provides valuable insights for designing more potent and selective inhibitors. The use of these computational tools is becoming an indispensable part of modern drug discovery. mdpi.com

Investigation of Multi-Targeting Approaches for Complex Diseases

The understanding that complex diseases like cancer often involve the dysregulation of multiple signaling pathways has led to a growing interest in multi-targeting drugs. researchgate.netsci-hub.se Purine-2-sulfonamides, with their versatile scaffold, are well-suited for the development of such multi-target agents. nih.gov

A multi-target approach can offer several advantages over traditional single-target therapies, including enhanced efficacy and a reduced likelihood of drug resistance. researchgate.net This can be achieved by designing a single molecule that can simultaneously interact with two or more distinct biological targets. For example, a purine-sulfonamide derivative could be designed to inhibit both a protein kinase and a carbonic anhydrase, two enzymes that are often upregulated in cancer. nih.govnih.gov

The molecular hybridization strategy, as mentioned earlier, is a key approach for developing multi-target purine-sulfonamides. researchgate.netnih.gov By combining the purine-sulfonamide core with other pharmacophores, researchers can create compounds with a broader spectrum of activity. This approach is being actively pursued to develop novel therapeutics for a variety of complex diseases. ekb.eg

Q & A

Q. What systematic review methodologies ensure comprehensive coverage of this compound literature?

- Methodological Answer: Follow PRISMA guidelines for search strategy (PubMed, SciFinder, Web of Science) using MeSH terms: "this compound/pharmacology" OR "sulfonamide derivatives/chemical synthesis." Screen abstracts with Rayyan QCRI and resolve conflicts via dual-reviewer consensus. Data extraction should include study biases (e.g., industry sponsorship) .

Q. How can researchers enhance the reproducibility of this compound studies in interdisciplinary collaborations?

- Methodological Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share synthetic protocols via protocols.io , spectral data via NMReDATA, and raw assay data in public repositories (Zenodo, Figshare). Use electronic lab notebooks (LabArchives) for real-time collaboration. Cross-validate findings with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.